

Comparing the efficacy of 3,5-Dichlorobenzohydrazide derivatives to commercial fungicides

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Compound of Interest

Compound Name: 3,5-Dichlorobenzohydrazide

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New 3,5-Dichlorobenzohydrazide Derivatives Show Promise as Potent Antifungal Agents

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Recent research into novel **3,5-Dichlorobenzohydrazide** derivatives has revealed their significant potential as effective fungicides, with efficacy comparable to, and in some cases exceeding, commercial standards. These findings offer promising avenues for the development of new agricultural and horticultural disease management solutions. Studies have highlighted the broad-spectrum antifungal activity of these compounds against several economically important plant pathogens.

A study focusing on 3,5-dichlorobenzyl ester derivatives identified a lead compound, designated as compound 5, which demonstrated noteworthy activity against *Botrytis cinerea* and *Rhizoctonia solani*.^[1] In vitro tests showed that compound 5 has EC₅₀ values of 6.60 mg/L and 1.61 mg/L against *B. cinerea* and *R. solani*, respectively.^[1] These values are comparable to the commercial fungicide boscalid, which exhibited EC₅₀ values of 1.24 mg/L and 1.01 mg/L against the same pathogens.^[1] Furthermore, in vivo trials demonstrated that compound 5 was capable of suppressing *B. cinerea* at a rate of 50.9% when applied at a concentration of 200 mg/L.^[1] The mechanism of action for this class of compounds is believed to be the inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.^[1]

In a related line of research, a series of new benzohydrazide derivatives containing a 4-aminoquinazoline moiety were synthesized and evaluated.[2] One particular derivative, compound A6, which features a 3,4-difluorophenyl group, exhibited a broad spectrum of antifungal activity against eight different phytopathogenic fungi, with EC50 values ranging from 0.63 to 3.82 µg/mL.[2] Notably, against *Colletotrichum gloeosporioides*, several compounds (A5, A6, A11, and A17) showed EC50 values (0.66, 0.71, 0.40, and 0.42 µg/mL, respectively) that were comparable to boscalid (0.36 µg/mL) and significantly superior to carbendazim (6.96 µg/mL).[2]

In vivo experiments further underscored the potential of compound A6. When applied at 200 µg/mL, it demonstrated curative and protective efficacies of 72.6% and 78.9%, respectively, against rice sheath blight caused by *Rhizoctonia solani*. [2] These results were superior to those of boscalid, which showed efficacies of 70.7% and 65.2% under the same conditions.[2] Mechanistic studies indicated that compound A6 acts by disrupting the cell membrane integrity of *R. solani* and also inhibits succinate dehydrogenase.[2]

Comparative Efficacy Data

The following table summarizes the in vitro antifungal activity of selected **3,5-Dichlorobenzohydrazide** derivatives compared to commercial fungicides.

Compound	Fungal Species	EC50 (Derivative)	EC50 (Boscalid)	EC50 (Carbendazim)
Compound 5	Botrytis cinerea	6.60 mg/L[1]	1.24 mg/L[1]	-
Rhizoctonia solani	1.61 mg/L[1]	1.01 mg/L[1]	-	
Compound A5	Colletotrichum gloeosporioides	0.66 µg/mL[2]	0.36 µg/mL[2]	6.96 µg/mL[2]
Compound A6	Colletotrichum gloeosporioides	0.71 µg/mL[2]	0.36 µg/mL[2]	6.96 µg/mL[2]
Compound A11	Colletotrichum gloeosporioides	0.40 µg/mL[2]	0.36 µg/mL[2]	6.96 µg/mL[2]
Compound A17	Colletotrichum gloeosporioides	0.42 µg/mL[2]	0.36 µg/mL[2]	6.96 µg/mL[2]

The in vivo protective and curative efficacy of compound A6 against Rhizoctonia solani is presented below.

Compound	Concentration	Protective Efficacy	Curative Efficacy
Compound A6	200 µg/mL	78.9%[2]	72.6%[2]
Boscalid	200 µg/mL	65.2%[2]	70.7%[2]

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

The in vitro antifungal activity of the synthesized compounds was determined using the mycelium growth rate method. Fungal pathogens were cultured on potato dextrose agar (PDA) plates. A mycelial disc (5 mm in diameter) was taken from the edge of a 3-day-old culture and placed at the center of a new PDA plate. The test compounds were dissolved in a suitable solvent (e.g., DMSO) and added to the PDA medium to achieve the desired final

concentrations. The commercial fungicides were used as positive controls, and a solvent-treated medium served as the negative control. The plates were incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:

$$\text{Inhibition (\%)} = [(C - T) / C] \times 100$$

where C is the diameter of the mycelial colony in the control group, and T is the diameter of the mycelial colony in the treatment group. The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) was determined by probit analysis.

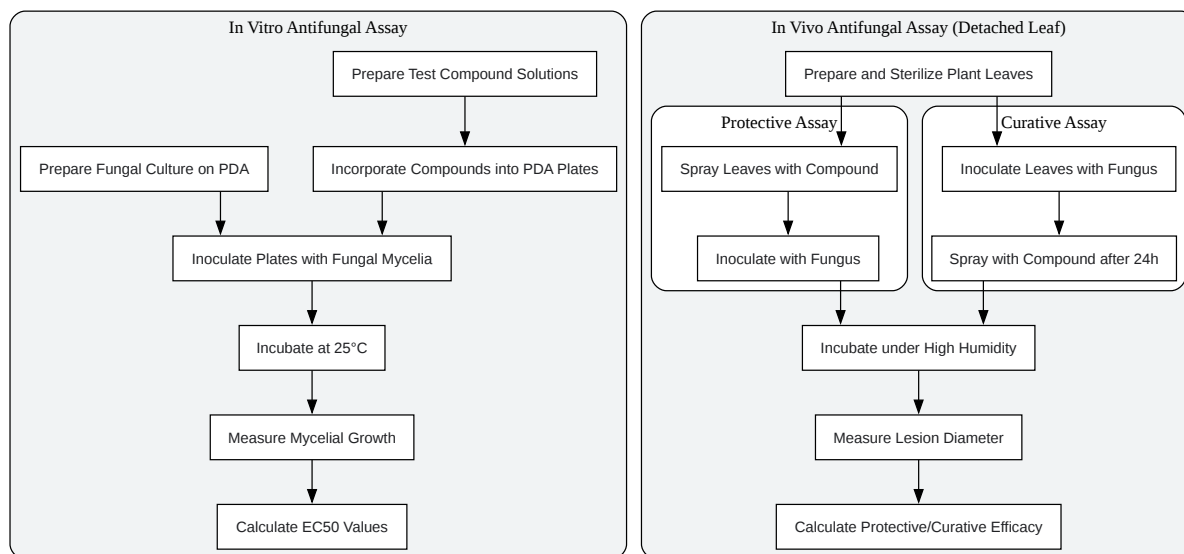
In Vivo Antifungal Activity Assay (Detached Leaf Method)

The protective and curative effects of the compounds were evaluated using a detached leaf assay. Healthy plant leaves (e.g., cucumber leaves) were detached and sterilized.

- For protective activity: The leaves were sprayed with a solution of the test compound at a specific concentration. After the solution had dried, the leaves were inoculated with a mycelial plug of the target fungus.
- For curative activity: The leaves were first inoculated with the fungus and incubated for a period (e.g., 24 hours) to allow for infection to establish. Then, the leaves were sprayed with the test compound solution.

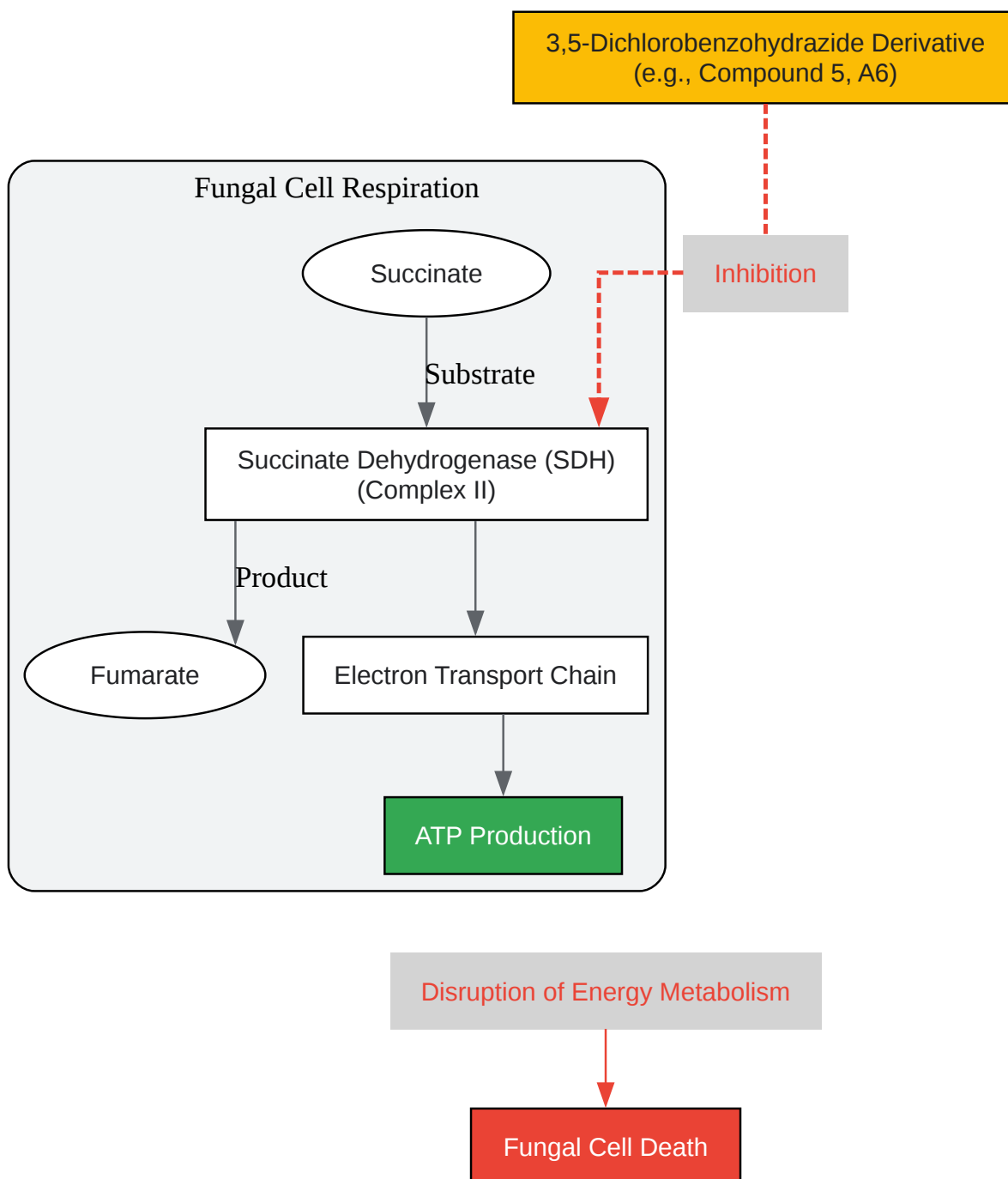
Control leaves were treated with the solvent and inoculated with the fungus. The treated leaves were kept in a controlled environment with high humidity to facilitate fungal growth. The disease severity was assessed after a few days of incubation by measuring the lesion diameter. The protective or curative efficacy was calculated based on the reduction in lesion size compared to the control.

Visualizations



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Caption: Workflow for in vitro and in vivo antifungal efficacy testing.



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